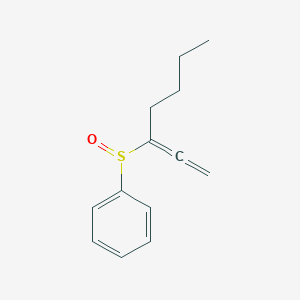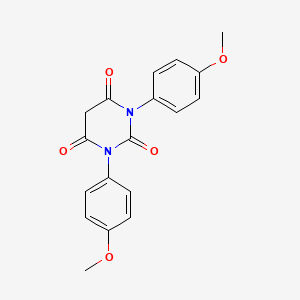
4-(Dimethylamino)-2-iodobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-2-iodobenzaldehyde is an organic compound that features both an amine and an aldehyde functional group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is particularly notable for its role in the synthesis of complex organic molecules and its use in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-iodobenzaldehyde typically involves the iodination of 4-(Dimethylamino)benzaldehyde. One common method is the Sandmeyer reaction, where 4-(Dimethylamino)benzaldehyde is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process.
化学反应分析
Types of Reactions
4-(Dimethylamino)-2-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used to replace the iodine atom.
Major Products
Oxidation: 4-(Dimethylamino)-2-iodobenzoic acid.
Reduction: 4-(Dimethylamino)-2-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Dimethylamino)-2-iodobenzaldehyde is used in a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the preparation of Schiff bases.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: The compound is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Dimethylamino)-2-iodobenzaldehyde involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to react with nucleophiles, forming various adducts. The iodine atom also contributes to its reactivity, enabling substitution reactions that can modify the compound’s structure and properties.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobenzaldehyde: Lacks the dimethylamino group, reducing its nucleophilicity.
4-(Dimethylamino)-2-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.
Uniqueness
4-(Dimethylamino)-2-iodobenzaldehyde is unique due to the combination of the dimethylamino group and the iodine atom, which provides a balance of nucleophilicity and electrophilicity. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
207789-57-9 |
|---|---|
分子式 |
C9H10INO |
分子量 |
275.09 g/mol |
IUPAC 名称 |
4-(dimethylamino)-2-iodobenzaldehyde |
InChI |
InChI=1S/C9H10INO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |
InChI 键 |
OEUAIXNQSGERNH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)C=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)


![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)


![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)



